molecular formula C17H13N B040087 9-Methyl-7(H)-benzo[C]carbazole CAS No. 117043-89-7

9-Methyl-7(H)-benzo[C]carbazole

Cat. No. B040087
M. Wt: 231.29 g/mol
InChI Key: OCNMJXBWHHIIGW-UHFFFAOYSA-N
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Description

9-Methyl-7(H)-benzo[C]carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The molecular weight of 9-Methyl-7(H)-benzo[C]carbazole is 181.2331 .


Synthesis Analysis

The synthesis of carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, involves the introduction of different substituents to the large conjugated core of the carbazole moiety . This process results in luminogens demonstrating photoluminescence (PL) quantum yields in the solid state ranging from 4.81% to 47.39% . The synthesis conditions are optimized based on factors such as reaction time, catalyst dosage, and the molar ratio of carbazole to the alkylating agent .


Molecular Structure Analysis

The molecular structure of 9-Methyl-7(H)-benzo[C]carbazole has been elucidated using X-ray diffraction analysis . In the crystal of the complex, the donor and the acceptor molecules form parallel stacks of the mixed type with interplanar distances of 3.29 and 3.35 Å .


Chemical Reactions Analysis

Carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, have been known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .


Physical And Chemical Properties Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have exhibited such unique properties as superconductivity and ferromagnetism .

Future Directions

Carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, have shown promising potential in various fields. They have been used as antioxidants in the lubricating oil industry , and have shown potential applications in opto-electronic devices and bio-/chemo-sensors . Further studies are needed to explore their potential in these and other areas .

properties

IUPAC Name

9-methyl-7H-benzo[c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-11-6-8-14-16(10-11)18-15-9-7-12-4-2-3-5-13(12)17(14)15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNMJXBWHHIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-7(H)-benzo[C]carbazole

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